molecular formula C20H25IO2 B1236098 17alpha-Iodovinylestradiol CAS No. 82123-96-4

17alpha-Iodovinylestradiol

Cat. No.: B1236098
CAS No.: 82123-96-4
M. Wt: 422.3 g/mol
InChI Key: DQQMDOLPKAVVIE-HASHYOOPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17alpha-Iodovinylestradiol is a specifically labeled, radioiodinated steroidal estrogen that functions as an estrogen-receptor-seeking radiopharmaceutical . It is synthesized via radioiododestannylation from the stable precursor E-17 alpha-tributylstannylvinylestradiol (SnVE2), a process noted for being rapid and providing high yields, representing a significant advantage over synthetic procedures for other receptor-seeking agents . In research applications, this compound has demonstrated high uptake in estrogen receptor-rich tissues, such as the uterus in immature female rats, achieving high tissue-to-blood ratios . Its binding to estrogen receptors (ERα and ERβ) is a key mechanism of action, although its affinity and subsequent biological activity are generally lower than those of its diastereoisomer, 17β-estradiol, and can be species and tissue-specific . The primary research value of this compound lies in its use as a tool for studying estrogen receptor distribution and function. Its uptake in target tissues can be significantly reduced by pre-treatment with estradiol or the estrogen receptor antagonist tamoxifen, confirming its receptor-specific binding . This makes it valuable for fundamental research in endocrinology, pharmaceutical research for investigating new drug compounds, and the development of novel diagnostic assays . This product is labeled "For Research Use Only" (RUO) and is exclusively tailored for laboratory research investigations. It is not intended for use in diagnostic procedures, patient management, or any other clinical application.

Properties

CAS No.

82123-96-4

Molecular Formula

C20H25IO2

Molecular Weight

422.3 g/mol

IUPAC Name

(8R,9S,13S,14S)-17-[(E)-2-(125I)iodanylethenyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H25IO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h3,5,10-12,16-18,22-23H,2,4,6-9H2,1H3/b11-10+/t16-,17-,18+,19+,20?/m1/s1/i21-2

InChI Key

DQQMDOLPKAVVIE-HASHYOOPSA-N

SMILES

CC12CCC3C(C1CCC2(C=CI)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(/C=C/[125I])O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2(C=CI)O)CCC4=C3C=CC(=C4)O

Synonyms

(17alpha)-isomer of 17 alpha-iodovinylestradiol
17 alpha-iodovinylestradiol
17-IV-estradiol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and pharmacological differences between IVE and related steroidal compounds.

Table 1: Comparative Analysis of 17alpha-Iodovinylestradiol and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Estrogen Receptor Binding (IC₅₀) Primary Applications
This compound C₁₈H₂₁IO₂ 396.27 17α-iodovinyl substitution ~1.2 nM (ERα/ERβ) Radiopharmaceutical imaging/therapy
17alpha-Estradiol C₁₈H₂₄O₂ 272.38 17α-hydroxyl group ~25-fold weaker than 17β-estradiol Androgenetic alopecia treatment
Ethinylestradiol C₂₀H₂₄O₂ 296.40 17α-ethynyl group 0.1–0.5 nM (ERα) Oral contraceptives, hormone therapy
5-Androstenediol C₁₉H₃₀O₂ 290.44 Androstane backbone with 3β,17β-diol groups Weak ER binding Precursor to testosterone/estrogens
17-Iodo-3-O-methyl Estratetraenol C₁₉H₂₃IO 394.29 17-iodo and 3-O-methyl modifications Data unavailable Intermediate in steroid synthesis

Structural and Functional Differences

  • This compound vs. 17alpha-Estradiol :
    While both share a 17α modification, IVE’s iodovinyl group enhances radiolabeling efficiency, unlike 17alpha-estradiol’s hydroxyl group. 17alpha-Estradiol exhibits 25-fold lower ER binding than its β-isomer and is primarily used topically (0.02–0.1% formulations) to inhibit 5α-reductase in hair follicles . In contrast, IVE’s iodine atom enables its use in nuclear medicine for tumor localization .

  • IVE vs. Ethinylestradiol: Ethinylestradiol’s 17α-ethynyl group increases metabolic stability and oral bioavailability, making it a cornerstone of contraceptive pills. It binds ERα with nanomolar affinity (IC₅₀: 0.1–0.5 nM), comparable to IVE, but lacks iodine’s diagnostic utility. Ethinylestradiol also carries carcinogenic risks (GHS Category 1A) and aquatic toxicity .
  • IVE vs. 5-Androstenediol :
    5-Androstenediol is an androstane-derived hormone precursor with minimal direct ER interaction. Unlike IVE, it serves as a biosynthetic intermediate for sex hormones rather than a therapeutic agent .

Pharmacokinetic and Clinical Profiles

  • However, its bulky halogenation reduces membrane permeability compared to ethinylestradiol, necessitating intravenous administration in imaging applications .
  • Therapeutic vs. Diagnostic Use: IVE’s radiopharmaceutical role contrasts with ethinylestradiol’s systemic hormonal effects and 17alpha-estradiol’s localized anti-androgenic action.
  • Safety and Toxicity: Ethinylestradiol’s carcinogenicity and reproductive toxicity limit its long-term use , whereas IVE’s targeted delivery minimizes systemic exposure. 17alpha-Estradiol’s topical application reduces systemic absorption, mitigating estrogenic side effects .

Preparation Methods

Synthesis of Tributylstannylvinylestradiol

Estrone acetate undergoes palladium-catalyzed coupling with tetramethyltin to introduce the 2,4-dimethyl groups, followed by stannylation at the 17α position. This step achieves an overall yield of 30% for the unlabeled stannyl precursor. The stannyl group’s stability allows long-term storage, facilitating on-demand radiolabeling.

Radioiodination and Purification

The stannyl precursor reacts with no-carrier-added sodium [¹²⁵I]iodide in the presence of hydrogen peroxide and acetic acid, yielding 17α-E-[¹²⁵I]iodovinylestradiol. Reversed-phase chromatography ensures >98% radiochemical purity, with HPLC analysis confirming the absence of UV-active contaminants. This method’s simplicity and high yield (40–60%) make it ideal for clinical radiopharmaceutical production.

Modified Radiochemical Approaches for Enhanced Specific Activity

Recent modifications aim to improve specific activity and reduce carrier iodine contamination. Seitz et al. replaced iodine monochloride with sodium iodide and Chloramine-T in a THF/phosphate buffer (pH 7.0), achieving 50% radiochemical yield for no-carrier-added 17α-[¹²⁵I]iodovinylestradiol derivatives. The 3-acetyl-protected intermediates further enhanced reaction efficiency, yielding products with 2,200 Ci/mmol specific activity.

Comparative Analysis of Derivatives

Derivatization at the 11β position, such as 11β-methoxy substitution, significantly improves target tissue accumulation. Biodistribution studies in immature rats showed that 11β-methoxy-17α-[¹²⁵I]iodovinylestradiol achieved uterus-to-blood ratios of 19:1 at 1 hour post-injection, outperforming non-methoxylated analogs.

Reaction Optimization and Yield Comparison

The table below summarizes key parameters from representative studies:

MethodStarting MaterialKey ReagentsYield (%)Radiochemical Purity (%)Reference
Stannylcupration17α-EthynylestradiolTributylstannylcopper, Na[¹²⁵I]40–60>95
HalodestannylationEstroneSnBu₃, H₂O₂, AcOH30–60>98
Modified Chloramine-T3-AcetylestradiolNaClO-T, Na[¹²⁵I]50>95

Challenges and Practical Considerations

Byproduct Management

Tin residues from stannylcupration require meticulous purification to avoid toxicity in biomedical applications. Reversed-phase chromatography and HPLC are standard for isolating the final product.

Stability of Radiolabeled Products

17α-Iodovinylestradiol derivatives exhibit excellent in vivo stability, with <5% deiodination observed over 24 hours. However, storage at −20°C in ethanol is recommended to prevent radiolysis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 17alpha-Iodovinylestradiol, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves iodination of vinylestradiol precursors using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Purification is achieved via high-performance liquid chromatography (HPLC) with UV detection, followed by characterization using nuclear magnetic resonance (NMR; 1^1H and 13^13C) and high-resolution mass spectrometry (HRMS). Purity (>95%) is validated via reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity (limit of detection: ~0.1 ng/mL). Sample preparation involves solid-phase extraction (SPE) using C18 cartridges, with deuterated estradiol as an internal standard. Calibration curves (1–100 ng/mL range) should account for matrix effects observed in plasma or tissue homogenates .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity (40–75% RH), and temperatures (4°C, 25°C, 40°C) over 1–6 months. Monitor degradation via HPLC-UV and confirm structural changes using Fourier-transform infrared spectroscopy (FTIR). Stability criteria include <5% degradation and absence of new peaks .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported receptor-binding affinities of this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, incubation time). Use standardized competitive binding assays with human estrogen receptor-alpha (ERα) transfected cells. Include positive controls (e.g., 17β-estradiol) and validate results via radioligand displacement (IC50_{50} values) and transcriptional activation assays (luciferase reporter systems). Perform triplicate experiments with statistical meta-analysis (e.g., random-effects model) .

Q. How does this compound’s environmental persistence compare to natural estrogens, and what detection methods are suitable for field studies?

  • Methodological Answer : Compare half-lives in aqueous systems (pH 7–9) using OECD 308 guidelines. Employ liquid-liquid extraction followed by LC-MS/MS with electrospray ionization (ESI). Field detection in wastewater requires isotopically labeled analogs (e.g., 13^{13}C-17alpha-Iodovinylestradiol) to correct for matrix interference. Environmental concentrations correlate with estrogenic activity in yeast estrogen screen (YES) assays .

Q. What in vitro models best elucidate the metabolic pathways of this compound?

  • Methodological Answer : Use primary human hepatocytes or S9 fractions with NADPH cofactors. Identify phase I metabolites (oxidation, deiodination) via ultra-high-performance LC (UHPLC)-QTOF-MS and phase II conjugates (glucuronidation) using β-glucuronidase hydrolysis. Compare results to computational predictions (e.g., CYP450 docking simulations) .

Q. How can researchers address variability in pharmacokinetic data across species for this compound?

  • Methodological Answer : Conduct allometric scaling using plasma concentration-time profiles from rodents, canines, and primates. Adjust for species-specific differences in hepatic clearance (microsomal stability assays) and protein binding (equilibrium dialysis). Validate models via physiologically based pharmacokinetic (PBPK) simulations (e.g., Simcyp software) .

Data Presentation Guidelines

  • Tables : Include means ± SD, p-values (ANOVA/Tukey post-hoc), and effect sizes. Label axes in figures clearly (e.g., "ERα Activation (%) vs. Log[Concentration]") .
  • Reproducibility : Publish raw data (e.g., NMR spectra, chromatograms) in supplementary materials with detailed metadata (instrument parameters, software versions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.